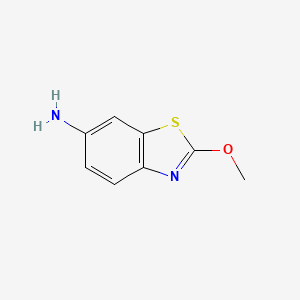

2-Methoxy-1,3-benzothiazol-6-amine

Description

Significance of the Benzothiazole (B30560) Heterocycle in Chemical and Biological Sciences

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This structural motif is a cornerstone in medicinal chemistry and material science due to its wide range of applications. pcbiochemres.comtandfonline.com Benzothiazole and its derivatives are found in various natural products and serve as a crucial scaffold for the design and synthesis of new therapeutic agents. nih.govpcbiochemres.com The versatility of the benzothiazole nucleus allows for diverse chemical modifications, leading to a broad spectrum of biological activities. pcbiochemres.comtandfonline.com

The significance of benzothiazoles in the biological sciences is underscored by their extensive pharmacological profiles. These compounds have been reported to exhibit a remarkable array of activities, including:

Antimicrobial and Antifungal Activity: Benzothiazole derivatives have shown potent activity against various strains of bacteria and fungi. pcbiochemres.comresearchgate.netpharmacyjournal.in They are utilized in agriculture to control phytopathogenic fungi. pharmacyjournal.in

Anticancer Activity: The benzothiazole scaffold is a key component in the development of new anticancer agents. hep.com.cnrsc.org For instance, 2-(4-aminophenyl)benzothiazoles are a class of potent and highly selective anticancer drugs. rsc.org

Anti-inflammatory and Analgesic Activity: Certain benzothiazole derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. nih.govpcbiochemres.com

Anticonvulsant and Neuroprotective Effects: Derivatives like Riluzole, which contains a benzothiazole core, are used in the treatment of neurological disorders and have shown neuroprotective effects. tandfonline.comresearchgate.net

Antidiabetic Activity: The benzothiazole structure is being explored for the development of new antidiabetic drugs due to its ability to influence glucose metabolism and insulin (B600854) sensitivity. pharmacyjournal.inrsc.org

Antiviral and Antitubercular Activity: Research has indicated the potential of benzothiazole compounds in combating viral infections and tuberculosis. nih.govnih.gov

Antioxidant Properties: Some benzothiazole derivatives act as antioxidants, which are important for protecting against cellular damage. nih.gov

Beyond its medicinal applications, the benzothiazole moiety is also important in other scientific fields. It is used in the development of dyes, polymers, and as imaging agents for conditions like Alzheimer's disease. pcbiochemres.comtandfonline.com The continuous exploration of benzothiazole chemistry promises the discovery of novel compounds with enhanced therapeutic efficacy and broader applications. pcbiochemres.com

Academic Research Landscape and Importance of 2-Methoxy-1,3-benzothiazol-6-amine

Within the vast landscape of benzothiazole research, specific derivatives are investigated for their unique properties and potential applications. One such compound that has garnered attention in academic research is This compound .

This compound serves as a valuable building block or intermediate in the synthesis of more complex molecules with desired biological activities. The presence of both a methoxy (B1213986) group and an amine group on the benzothiazole core provides reactive sites for further chemical modifications, allowing researchers to create a library of novel compounds for screening.

Academic studies involving this compound and its close analogs focus on several key areas:

Synthesis of Novel Derivatives: Researchers are actively developing new synthetic routes to create derivatives of this compound. For example, it can be used as a precursor to synthesize benzothiazole-phthalimide hybrids, which have been investigated for their anti-breast cancer and antimicrobial properties. nih.gov The synthesis of related 2-aminobenzothiazoles often involves the cyclization of appropriately substituted anilines.

Exploration of Biological Activities: Studies have explored the biological potential of compounds derived from or related to this compound. For instance, derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. nih.gov The broader class of 2-aminobenzothiazoles, to which this compound belongs, is known for a wide spectrum of pharmaceutical applications. researchgate.net

Structural and Physicochemical Characterization: Detailed characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. Techniques such as X-ray crystallography have been used to determine the molecular structure of closely related compounds like 6-Methoxy-1,3-benzothiazol-2-amine, revealing a nearly planar molecule. researchgate.net

The importance of this compound in academic research lies in its role as a versatile scaffold for the development of new functional molecules. Its chemical tractability and the established biological significance of the benzothiazole core make it a compound of continuing interest for medicinal chemists and drug discovery scientists.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDPSNUTSFKGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 1,3 Benzothiazol 6 Amine and Its Derivatives

Established Synthetic Pathways for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole ring system can be achieved through several reliable synthetic routes. These methods generally involve the formation of the crucial C-S and C-N bonds that define the heterocyclic structure.

Cyclization Reactions Involving Aniline (B41778) Derivatives and Thiocyanate (B1210189)

A classic and widely utilized method for synthesizing 2-aminobenzothiazoles involves the reaction of aniline derivatives with a thiocyanate source, typically in the presence of an oxidizing agent. indexcopernicus.comrjpbcs.com This approach, often referred to as the Hugerschoff reaction, proceeds through an arylthiourea intermediate which then undergoes oxidative cyclization.

Commonly, a substituted aniline is treated with potassium or sodium thiocyanate in an acidic medium, such as acetic acid. Bromine is a frequently employed oxidizing agent to facilitate the ring closure. indexcopernicus.comrjpbcs.com For instance, the reaction of a p-substituted aniline with potassium thiocyanate and bromine can yield the corresponding 2-amino-6-substituted benzothiazole. indexcopernicus.com This method's versatility allows for the synthesis of a wide array of substituted benzothiazoles by simply varying the starting aniline. researchgate.net

| Starting Material | Reagents | Product | Reference |

| p-substituted aniline | KSCN, Br₂ | 2-amino-6-substituted benzothiazole | indexcopernicus.com |

| Substituted arylthioureas | Benzyltrimethylammonium tribromide | 2-aminobenzothiazoles | researchgate.net |

| 4-substituted anilines | KSCN, oxidative cyclization | 2-amino-6-substituted-carbonyl benzothiazoles | indexcopernicus.com |

Condensation Reactions with 2-Aminobenzenethiol and Carbonyl/Cyano Compounds

The condensation of 2-aminobenzenethiol with various carbonyl-containing compounds or nitriles is arguably the most prevalent and direct route to 2-substituted benzothiazoles. nih.govmdpi.com This method involves the formation of an intermediate, which then cyclizes to the benzothiazole ring.

The reaction of 2-aminobenzenethiol with aldehydes, carboxylic acids, acyl chlorides, or nitriles can be facilitated by a range of catalysts and conditions. researchgate.netmdpi.com For example, the condensation with aldehydes can be catalyzed by acids or proceed under reflux in a suitable solvent like toluene. nih.govmdpi.com The use of green chemistry principles has led to the development of more environmentally friendly protocols, such as using water as a solvent or employing reusable catalysts. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzenethiol | Aromatic aldehydes | Refluxing toluene | 2-Arylbenzothiazoles | nih.govmdpi.com |

| 2-Aminobenzenethiol | Nitriles | Copper catalyst | 2-Substituted benzothiazoles | organic-chemistry.org |

| 2-Aminobenzenethiol | Aldehydes | H₂O₂/HCl, ethanol (B145695) | 2-Substituted benzothiazoles | nih.gov |

| 2-Aminobenzenethiol | Carboxylic acids | Samarium triflate, aqueous medium | 2-Substituted benzothiazoles | organic-chemistry.org |

Metal-Catalyzed and Additive-Free Syntheses

Modern synthetic organic chemistry has seen a surge in the development of metal-catalyzed cross-coupling reactions for the formation of heterocyclic systems. Copper and palladium catalysts have proven particularly effective in the synthesis of benzothiazoles. indexcopernicus.comresearchgate.net These reactions often involve the intramolecular C-S bond formation from an appropriately substituted precursor, such as an o-halothioanilide. nih.govacs.org

Furthermore, efforts to develop more sustainable and cost-effective methods have led to the exploration of catalyst-free and metal-free synthetic routes. organic-chemistry.orgacs.org These can include visible-light-induced cyclizations or reactions promoted by simple bases. nih.govnih.gov For instance, a metal-free synthesis of 2-substituted benzothiazoles can be achieved through the intramolecular nucleophilic aromatic substitution of o-halothiobenzanilides. acs.org

| Precursor | Catalyst/Conditions | Product | Reference |

| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex | Intramolecular C(aryl)-S bond formation | 2-Aryl or 2-alkyl-substituted benzothiazoles |

| o-halothioureas | Cu(I) and Pd(II) | Intramolecular C-S bond formation | Benzothiazoles |

| o-Iodoanilines, arylacetic acids, elemental sulfur | Copper metal | - | 2-Substituted benzothiazoles |

| Thioformanilides | Chloranil, irradiation | Radical cyclization | 2-Substituted benzothiazoles |

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the regioselective synthesis of benzothiazoles. researchgate.net This approach typically involves the formation of a key bond within a pre-assembled acyclic precursor. A common strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. researchgate.net

Another approach is the intramolecular C-S bond formation from ortho-halogenated precursors. nih.govtandfonline.com For example, iron-catalyzed intramolecular C-S cyclization of N-2-iodophenyl-N1-benzoyl thioureas provides a route to 2-(N-aroylamino)benzothiazoles. tandfonline.com Visible light has also been employed to drive the intramolecular C-S bond formation of thioamide derivatives, offering a mild and catalyst-free alternative. nih.gov

| Precursor | Reagent/Condition | Method | Product | Reference |

| Thiobenzanilides | Potassium ferricyanide | Jacobsen cyclization | Substituted benzothiazoles | researchgate.net |

| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex | Intramolecular C(aryl)-S bond formation | 2-Aryl or 2-alkyl-substituted benzothiazoles | indexcopernicus.com |

| N-2-iodophenyl-N1-benzoyl thioureas | Iron catalyst | Intramolecular C-S cross-coupling | 2-(N-aroylamino) benzothiazoles | tandfonline.com |

| Thioamide derivatives | Visible light, TEMPO | Photochemical cyclization | Benzothiazoles | nih.gov |

Targeted Synthesis of 2-Methoxy-1,3-benzothiazol-6-amine

The synthesis of the specifically substituted this compound (C8H8N2OS) typically builds upon the general methods for benzothiazole formation, with careful selection of the starting materials to introduce the desired methoxy (B1213986) and amine functionalities at the correct positions. uni.lu

A common route involves the cyclization of a suitably substituted aniline derivative. For instance, starting with an aniline precursor bearing a methoxy group at the para-position and a group that can be converted to an amine at the meta-position relative to the amino group that will participate in the cyclization.

Derivatization Strategies of this compound

The presence of both a methoxy and an amino group on the benzothiazole ring of this compound provides multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

The primary amino group at the 6-position is a versatile handle for a wide range of chemical transformations. It can readily undergo N-alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. For example, N-methylation of 2-aminobenzothiazoles has been achieved using methanol (B129727) in the presence of a manganese catalyst. acs.org

The methoxy group at the 2-position can also be a site for derivatization, although it is generally less reactive than the amino group. Demethylation can provide the corresponding 2-hydroxybenzothiazole (B105590) (or its tautomeric 2-benzothiazolinone form), which can then be further functionalized.

Furthermore, the benzothiazole ring itself can be functionalized through electrophilic aromatic substitution, although the electron-donating nature of the amino and methoxy groups will direct incoming electrophiles to specific positions on the benzene (B151609) ring. More advanced C-H functionalization strategies are also being developed for the direct and regioselective introduction of new groups onto the benzothiazole core. nih.govacs.org

| Reaction Type | Reagents/Conditions | Functional Group Targeted | Product Type | Reference |

| N-Alkylation | Methanol, Mn(I) complex, KOtBu | 6-Amino group | N-methylated derivative | acs.org |

| C-H Borylation | Ir-catalyst, B₂(pin)₂ | Benzene ring C-H bonds | Borylated benzothiazole derivatives | nih.govacs.org |

| Aryne Formation | Deprotonation ortho to an I(III) center | Benzene ring | Fused ring systems | nih.govacs.org |

Formation of Schiff Bases from 2-Amino-6-methoxybenzothiazole (B104352)

The synthesis of Schiff bases from 2-amino-6-methoxybenzothiazole represents a fundamental chemical transformation. This reaction typically involves the condensation of the primary amino group of the benzothiazole with the carbonyl group of various aldehydes or ketones. The general method entails refluxing equimolar amounts of 2-amino-6-methoxybenzothiazole and a selected aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

For instance, a Schiff base was prepared by reacting 2-amino-6-methoxybenzothiazole with 2-hydroxy-4,6-dimethoxybenzaldehyde. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding imine, or Schiff base. This straightforward condensation is widely applicable for creating a library of derivatives with diverse substituents, depending on the choice of the aldehyde.

Table 1: Synthesis of Schiff Bases from 2-Amino-6-methoxybenzothiazole Derivatives

| Starting Amine | Aldehyde | Solvent | Conditions | Product | Reference |

| 2-Amino-6-methoxybenzothiazole | 2-Hydroxy-4,6-dimethoxybenzaldehyde | Ethanol | Reflux | (E)-3,5-dimethoxy-2-((6-methoxybenzo[d]thiazol-2-ylimino)methyl)phenol | |

| 2-Aminobenzothiazole (B30445) | 2-Thiophenecarboxaldehyde | Not Specified | Not Specified | N-(thiophen-2-ylmethylene)benzo[d]thiazol-2-amine | organic-chemistry.org |

| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Ethanol | Reflux | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazole-2-amine | diva-portal.org |

| 4,6-Difluoro-2-aminobenzothiazole | 4-Nitrobenzaldehyde | Ethanol | Reflux | 4,6-Difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | diva-portal.org |

Acetamide-Linked Benzothiazole Derivatives Synthesis

The introduction of an acetamide (B32628) linkage to the benzothiazole core is a common strategy for creating derivatives with varied properties. A primary method involves the acylation of 2-amino-6-methoxybenzothiazole with chloroacetyl chloride. This initial step forms an N-(6-methoxy-1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. This reactive intermediate can then undergo further nucleophilic substitution reactions with various amines or other nucleophiles to yield a range of acetamide-linked derivatives. nih.gov

A specific synthesis involves reacting 2-amino-6-methoxybenzothiazole with chloroacetyl chloride, followed by refluxing with substituted amines to obtain the target compounds. nih.gov For example, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide was synthesized using this two-step procedure. nih.gov Another approach involves the direct reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform (B151607) under reflux to yield 2-(1-adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide. nih.gov

A further variation involves condensing 6-methoxy-1,3-benzothiazol-2-amine with ethyl chloroacetate (B1199739) in dry acetone (B3395972) with potassium carbonate to produce ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. This ester can then be treated with hydrazine (B178648) hydrate (B1144303) to form 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, a key precursor for other derivatives.

Table 2: Synthesis of Acetamide-Linked Benzothiazole Derivatives

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| 6-Methoxy-1,3-benzothiazol-2-amine | 1-(1-Adamantylacetyl)-1H-imidazole | - | 2-(1-Adamantyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | 22% | nih.gov |

| 6-Substituted-2-aminobenzothiazole | Chloroacetyl chloride | Various substituted amines | 2-(Substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl)acetamide | Good | nih.gov |

| 6-Methoxy-1,3-benzothiazol-2-amine | Ethyl chloroacetate | Hydrazine hydrate | 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide | - | |

| 2-Chloroacetylamino-6-substituted benzothiazole | 2-Mercaptobenzothiazole | Pyridine | 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide | - | bldpharm.com |

Thiourea (B124793) and Other Heterocyclic Conjugates

The versatile reactivity of 2-amino-6-methoxybenzothiazole and its derivatives allows for their use as building blocks in the synthesis of more complex heterocyclic systems, including those containing thiourea, thiazine, and imidazole (B134444) moieties.

One synthetic route involves the reaction of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with thiourea. This reaction leads to the formation of an imidazole-2-thione derivative fused to the benzothiazole system. Similarly, reacting the same chloroacetamide intermediate with thiosemicarbazide (B42300) yields a 1,2,4-triazine-3-thione derivative.

Another strategy starts with the synthesis of chalcones from an appropriate benzothiazole-based aldehyde. These chalcones can then be treated with reagents like urea, thiourea, thioacetamide, or guanidine (B92328) hydrochloride to construct various six-membered heterocyclic rings, such as 1,3-oxazines, 1,3-thiazines, and 2-aminopyrimidines. nih.gov For example, new 1,3-thiazine derivatives can be synthesized by reacting chalcones with thiourea in the presence of ethanolic sodium hydroxide. nih.gov

A catalyst-free, one-pot, three-component reaction has also been developed for the synthesis of 2-iminothiazoles. This method involves the reaction of amines, isothiocyanates, and nitroepoxides, where a thiourea derivative is formed in situ. rsc.org This highlights a modern approach to constructing thiazole-related structures from simple precursors.

Table 3: Synthesis of Heterocyclic Conjugates

| Starting Material | Reagent(s) | Heterocyclic Product | Reference |

| N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | Thiourea | Imidazole-2-thione derivative | |

| N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | Thiosemicarbazide | 1,2,4-Triazine-3-thione derivative | |

| Chalcone derivative | Thiourea / Ethanolic NaOH | 2-Amino-1,3-thiazine derivative | nih.gov |

| Amine, Isothiocyanate, Nitroepoxide | THF, 10-15 °C | 2-Iminothiazole | rsc.org |

Regioselective Functionalization of the Benzothiazole Ring System

Regioselective functionalization allows for precise modification at specific positions of the benzothiazole ring, which is crucial for developing targeted molecules. The reactivity of 2-amino-6-methoxybenzothiazole is dictated by the different electronic environments of the amino group and the benzene ring.

The exocyclic amino group at the 2-position is a primary site for functionalization. Regioselective N-alkylation has been achieved using benzylic alcohols as alkylating agents, leading to the formation of 2-(N-alkylamino)benzothiazoles. rsc.org The amino group can also be completely replaced through reactions like the Sandmeyer reaction. For instance, treating 2-amino-6-methoxybenzothiazole with isoamyl nitrite (B80452) and copper(II) bromide yields 2-bromo-6-methoxybenzothiazole. sigmaaldrich.com

Functionalization of the benzene portion of the ring system is also possible. Palladium-catalyzed intramolecular oxidative C-H bond functionalization of N-arylthioureas provides a direct method to form the 2-aminobenzothiazole ring itself, demonstrating inherent regioselectivity in the C-S bond formation at the ortho-aryl C-H bond. organic-chemistry.org While direct C-H functionalization of the pre-formed 6-methoxy-substituted ring is less commonly detailed, synthetic strategies often involve building the ring from an already substituted aniline, thereby controlling the substitution pattern. For example, 2-amino-6-nitrobenzothiazole (B160904) can be acylated, followed by reduction of the nitro group to an amine, which can then be further functionalized, demonstrating regiocontrol at the 6-position.

Microwave-Promoted and One-Pot Synthetic Approaches for Benzothiazole Derivatives

Modern synthetic chemistry emphasizes efficiency, reduced reaction times, and higher yields, often achieved through microwave-assisted synthesis and one-pot multicomponent reactions.

Microwave irradiation has been successfully employed to accelerate the synthesis of benzothiazole derivatives. For example, the formation of Schiff bases from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde showed a significant improvement in yield (76-80%) and a drastic reduction in reaction time (8-10 minutes) compared to conventional heating methods (38% yield after 2 hours). rsc.org Similarly, the synthesis of ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate was achieved by irradiating a mixture of 6-methoxy-1,3-benzothiazol-2-amine, ethyl chloroacetate, and potassium carbonate for a total of 300 seconds.

One-pot multicomponent reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. An efficient catalyst-free protocol for synthesizing 5H-benzo[d]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been developed via a microwave-assisted MCR of 2-aminobenzothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) in acetic acid. researchgate.net This approach provides high yields and simplifies the work-up and product isolation process. researchgate.net These advanced methodologies represent a green and efficient alternative for the synthesis of diverse libraries of benzothiazole-based compounds. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 1,3 Benzothiazol 6 Amine

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the molecular structure and bonding of 2-Methoxy-1,3-benzothiazol-6-amine.

The FT-IR spectrum of this compound, typically recorded using a KBr disc, reveals characteristic absorption bands. chemicalbook.com The N-H stretching vibrations of the primary amine group are observed around 3389 cm⁻¹. nih.gov The C-S stretching vibration, a key feature of the benzothiazole (B30560) ring, appears near 2733 cm⁻¹. nih.gov The C=N stretching of the thiazole (B1198619) ring is found at approximately 1644 cm⁻¹, while the C=C stretching of the benzene (B151609) ring is observed around 1585 cm⁻¹. nih.gov The C-N stretching vibration is assigned to the band at 1442 cm⁻¹. nih.gov

The FT-Raman spectrum provides complementary information. For benzothiazole and its derivatives, characteristic C-H stretching vibrations of the heteroaromatic structure are expected in the range of 3000-3100 cm⁻¹. researchgate.net The C-N stretching absorption is typically assigned in the region of 1382-1266 cm⁻¹. researchgate.net

A detailed assignment of the most pronounced vibrational bands for this compound is presented in the table below.

Table 1: Vibrational Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3389 | N-H stretch | nih.gov |

| 2733 | C-S stretch | nih.gov |

| 1644 | C=N stretch | nih.gov |

| 1585 | C=C stretch | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the different protons in the molecule. nih.gov The proton at position 1 (H-1) of the benzothiazole ring appears as a doublet at approximately 7.47 ppm (J = 8.7 Hz). The proton at position 2 (H-2) is observed as a doublet at 7.14 ppm (J = 2.4 Hz), and the proton at position 3 (H-3) is a doublet of doublets at 6.93 ppm (J = 8.7, 2.4 Hz). nih.gov The broad singlet for the amino group (-NH) proton is found around 5.41 ppm. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet at 3.81 ppm. nih.gov In some instances, using DMSO-d₆ as the solvent, the aromatic protons are observed in the 7.01–8.06 ppm region. arabjchem.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In CDCl₃, the carbon attached to the sulfur and double-bonded to nitrogen (S-C=N) resonates at approximately 166.2 ppm. nih.gov The carbons of the benzothiazole ring are observed at various chemical shifts: C-9 at 145.1 ppm, C-6 at 138.6 ppm, C-8 at 126.5 ppm, C-4 at 124.6 ppm, C-5 at 121.4 ppm, and C-7 at 116.5 ppm. nih.gov The methoxy carbon (-OCH₃) appears at 56.8 ppm. nih.gov

Table 2: NMR Spectral Data of this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| H-1 | 7.47 (d, J = 8.7 Hz) | - | nih.gov |

| H-2 | 7.14 (d, J = 2.4 Hz) | - | nih.gov |

| H-3 | 6.93 (dd, J = 8.7, 2.4 Hz) | - | nih.gov |

| -NH | 5.41 (bs) | - | nih.gov |

| -OCH₃ | 3.81 (s) | 56.8 | nih.gov |

| S-C=N | - | 166.2 | nih.gov |

| C-9 | - | 145.1 | nih.gov |

| C-6 | - | 138.6 | nih.gov |

| C-8 | - | 126.5 | nih.gov |

| C-4 | - | 124.6 | nih.gov |

| C-5 | - | 121.4 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like acetonitrile, shows characteristic absorption bands. For related benzothiazole derivatives, absorption maxima (λ_max) have been observed at various wavelengths, indicating the electronic transitions within the aromatic and heterocyclic ring systems. mdpi.com The specific λ_max values for this compound are crucial for understanding its electronic properties and potential applications in materials science.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron impact mass spectrum (EIMS) of this compound shows a molecular ion peak [M⁺·] at an m/z of 180, which corresponds to its molecular weight. nih.govresearchgate.net The relative intensity of this peak is reported to be 51%. nih.gov The fragmentation pattern gives clues about the stability of different parts of the molecule. For instance, in related benzothiazole compounds, the fragmentation often involves the loss of small neutral molecules or radicals from the parent ion. arkat-usa.org

X-ray Diffraction and Single Crystal Structure Analysis

X-ray diffraction analysis of a single crystal of this compound has provided precise information about its three-dimensional structure. The compound crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net The crystal structure reveals that the molecule is nearly planar. nih.govresearchgate.net The torsion angle C4—C5—O1—C8, which describes the orientation of the methoxy group, is very small, at 0.72(1)°. nih.govresearchgate.net

In the solid state, the molecules are involved in intermolecular hydrogen bonding. Specifically, N—H···N hydrogen bonds form centrosymmetric cyclic dimers. nih.govresearchgate.net These dimers are further connected into one-dimensional chains along the b-axis through N—H···O hydrogen bonds. nih.govresearchgate.net

Table 3: Crystal and Structural Refinement Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Orthorhombic | nih.govresearchgate.net |

| Space group | Pbca | nih.govresearchgate.net |

| a (Å) | 15.060 (2) | nih.gov |

| b (Å) | 6.6997 (11) | nih.gov |

| c (Å) | 16.649 (3) | nih.gov |

| V (ų) | 1679.8 (5) | nih.gov |

| Z | 8 | researchgate.net |

| Temperature (K) | 130 | researchgate.net |

Thermal Analysis Techniques (TG-DTA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition behavior of the compound. While specific TG-DTA data for this compound is not detailed in the provided search results, this type of analysis would reveal the temperatures at which the compound melts and decomposes, providing insights into its thermal stability.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound. For this compound (C₈H₈N₂OS), the calculated elemental composition is C, 53.31%; H, 4.47%; N, 15.54%; S, 17.79%. Experimental findings are in close agreement with these theoretical values, confirming the purity and identity of the synthesized compound. For example, one study reported found values of C, 52.26%; H, 4.35%; N, 15.37%; S, 17.61%. nih.govresearchgate.net

Table 4: Elemental Analysis Data for C₈H₈N₂OS

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 53.31 | 52.26 | nih.govresearchgate.net |

| H | 4.47 | 4.35 | nih.govresearchgate.net |

| N | 15.54 | 15.37 | nih.govresearchgate.net |

Computational and Theoretical Investigations of 2 Methoxy 1,3 Benzothiazol 6 Amine

Density Functional Theory (DFT) Calculations and Quantum Chemical Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. By calculating the electron density, DFT methods can elucidate various molecular characteristics of 2-Methoxy-1,3-benzothiazol-6-amine.

Optimized Molecular Geometry and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For benzothiazole (B30560) derivatives, these calculations often employ basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. scielo.org.za The optimized structure of a related compound, 6-Methoxy-1,3-benzothiazol-2-amine, has been shown to be almost planar, with a C-C-O-C torsion angle for the methoxy (B1213986) group of approximately 0.72°. researchgate.netnih.gov This planarity is a key feature of the benzothiazole ring system.

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule. This includes the calculation of atomic charges and the analysis of molecular orbitals. For instance, in a similar benzothiazole derivative, the analysis of electronic interactions revealed significant intramolecular charge transfer, which contributes to the stabilization of the molecular framework. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity. mdpi.commaterialsciencejournal.org A smaller energy gap generally suggests higher reactivity. sigmaaldrich.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a theoretical basis for understanding the molecule's reactivity.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating the ease of charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

This table provides the definitions and formulas for key global reactivity descriptors derived from HOMO and LUMO energies.

Studies on related benzothiazole derivatives have utilized these descriptors to understand their chemical behavior. For example, the HOMO-LUMO gap and other reactivity descriptors were calculated for various substituted 3-phenylbenzo[d]thiazole-2(3H)-imines to analyze their charge transfer possibilities. researchgate.net

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to correct for systematic errors in the computational methods. researchgate.net For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, the calculated vibrational spectra showed good agreement with the experimental FT-IR spectrum. researchgate.net The characteristic vibrations of the methoxy group, such as C-H stretching and bending modes, can also be predicted. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic chemical shifts for 1H and 13C NMR. epstem.net For a Schiff base ligand derived from 2-amino-6-methoxybenzothiazole (B104352), the calculated 1H and 13C NMR chemical shifts showed good correlation with experimental data. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f). scielo.org.za For a thiazole (B1198619) derivative, TD-DFT calculations helped in assigning the electronic transitions observed in the experimental UV-Vis spectrum. scielo.org.za

Table 2: Predicted Spectroscopic Data for Related Benzothiazole Derivatives

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Related Compounds |

| IR | Vibrational Frequencies (cm⁻¹) | N-H stretching: ~3300-3500, C=N stretching: ~1530-1640 |

| 1H NMR | Chemical Shifts (ppm) | Methoxy protons: ~3.8, Aromatic protons: ~6.9-7.5 |

| 13C NMR | Chemical Shifts (ppm) | Methoxy carbon: ~56, Aromatic carbons: ~116-166 |

| UV-Vis | λmax (nm) | Transitions often predicted in the range of 340-530 nm |

This table summarizes typical predicted spectroscopic data for benzothiazole derivatives closely related to this compound, based on available literature. scielo.org.zanih.govresearchgate.netnist.govnist.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. MEP analysis can provide insights into hydrogen bonding and other non-covalent interactions. researchgate.net For various heterocyclic compounds, MEP maps have been successfully used to predict reactive sites. researchgate.netresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein (receptor), to form a stable complex. parssilico.comstudysmarter.co.ukwikipedia.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. parssilico.comstudysmarter.co.uk

Principles and Methodologies of Molecular Docking

Key Methodologies in Molecular Docking:

Lock-and-Key Model (Rigid Docking): This is the simplest model where both the ligand and the receptor are treated as rigid bodies. The docking process involves searching for the best geometric fit of the ligand into the receptor's binding site. computabio.com

Induced-Fit Model (Flexible Docking): This more advanced model accounts for the flexibility of the ligand and, in some cases, the receptor. It allows for conformational changes in both molecules upon binding, providing a more realistic representation of the interaction. wikipedia.orgcomputabio.com

Ensemble Docking: This approach uses multiple conformations of the receptor to account for its flexibility, which can lead to more accurate predictions of binding. computabio.com

The docking process typically involves two main steps: a search algorithm and a scoring function.

Search Algorithm: This component explores the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.

Scoring Function: This mathematical function evaluates each generated pose and assigns a score that estimates the binding affinity. wikipedia.org Scoring functions can be classified into three main types: force-field-based, empirical, and knowledge-based. rsc.org The pose with the best score is then predicted as the most likely binding mode. iaanalysis.com

Molecular docking studies have been performed on derivatives of 2-amino-6-methoxybenzothiazole to investigate their potential as antimicrobial agents by predicting their interactions with target proteins like DNA gyrase. nih.govresearchgate.net

Prediction of Binding Poses and Binding Affinities

Molecular docking is a principal computational technique used to predict the preferred orientation (binding pose) and strength of interaction (binding affinity) of a small molecule when it binds to a macromolecular target, such as a protein. This method is instrumental in screening virtual libraries of compounds and prioritizing candidates for further experimental testing.

In the study of benzothiazole derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes. For instance, research into novel benzothiazole derivatives as potential acetylcholinesterase (AChE) inhibitors utilized molecular docking to understand their interaction mechanisms within the enzyme's active site. nih.gov The docking protocol was first validated by redocking the known ligand, donepezil, achieving a root mean square deviation (RMSD) value of less than 2 Å, which indicates a high level of accuracy in predicting binding conformations. nih.gov

Similarly, in the design of potential anticancer agents, docking studies on benzothiazole-thiazole hybrids were conducted to investigate their inhibitory activity against the p56lck tyrosine kinase, which is involved in T-cell signaling. biointerfaceresearch.com Another study focused on new benzothiazole hybrids as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov In this research, the 3D structure of VEGFR-2 was prepared, and the active site was defined around the co-crystallized ligand. The designed compounds were then docked into this active site to predict their binding modes and interactions. nih.gov

The binding affinity is often reported as a score, typically in kcal/mol, where a more negative value suggests a stronger interaction. The predicted binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket.

| Target Protein | Benzothiazole Derivative Type | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Amino acids with benzothiazole moiety | AutoDock Vina | Predicted binding affinities and interaction mechanisms for potential AChE inhibitors. | nih.gov |

| p56lck Tyrosine Kinase | Benzothiazole-thiazole hybrids | Not Specified | Analysis of structure-activity relationships based on a binding model with the kinase domain. | biointerfaceresearch.com |

| VEGFR-2 | Benzothiazole/thiazolidine-2,4-dione hybrids | Leadit | Identified binding modes and interactions within the VEGFR-2 active site for potential anticancer agents. | nih.gov |

Molecular Dynamics Simulations for Complex Molecular Systems

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movements of atoms and molecules, offering insights into the stability of the binding pose and the flexibility of the complex.

For benzothiazole derivatives identified as potential AChE inhibitors, MD simulations were conducted to analyze the stability of the receptor-ligand complexes. nih.gov By monitoring metrics like the RMSD of the protein and ligand over the simulation period, researchers can assess whether the ligand remains stably bound in its predicted pose. A stable RMSD value over time suggests a stable complex. nih.gov

MD simulations are also crucial for understanding the conformational changes that may occur upon ligand binding and for refining the understanding of the intermolecular interactions predicted by docking. These simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of binding free energies. The study of benzothiazole-thiazole hybrids as p56lck inhibitors also highlights the importance of MD simulations in designing potent inhibitors for cancer treatment. biointerfaceresearch.com

| System Studied | Simulation Goal | Key Parameters Analyzed | Significance | Reference |

|---|---|---|---|---|

| Benzothiazole derivatives in complex with Acetylcholinesterase (AChE) | To analyze the stability of the receptor-ligand complex. | Root Mean Square Deviation (RMSD) | Confirms the stability of the predicted binding pose from docking studies. | nih.gov |

| Benzothiazole-thiazole hybrids as p56lck inhibitors | To aid in the design of potent anticancer agents. | Not Specified | Provides dynamic insights into ligand-protein interactions to guide inhibitor design. | biointerfaceresearch.com |

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction intermediates that are often difficult to observe experimentally. For benzothiazole compounds, computational approaches have been used to elucidate their formation pathways and rationalize their chemical properties.

One area of study is the synthesis of the benzothiazole scaffold itself. For example, the mechanism for a Brønsted acid-catalyzed condensation reaction of 2-amino thiophenol has been investigated. mdpi.com Computational studies can model the reaction steps, such as the formation of a ketamine intermediate, followed by intramolecular nucleophilic addition and bond cleavage to yield the final benzothiazole product. mdpi.com

In another instance, a reaction mechanism was proposed for the formation of a benzo nih.govmdpi.comoxazin-3(4H)-one structure from a benzothiazole derivative. nih.gov The proposed mechanism involves a Favorskii-like rearrangement, and computational methods could be used to calculate the energetics of the proposed intermediates and transition states to validate the pathway. nih.gov

Furthermore, Density Functional Theory (DFT) calculations have been used to rationalize the antioxidative properties of certain benzothiazole-2-carboxamides. researchgate.net By calculating properties like bond dissociation energies and ionization potentials, researchers can predict the most likely mechanism of antioxidant action (e.g., hydrogen atom transfer or single electron transfer). For one trihydroxy-substituted benzothiazole, DFT calculations showed that its high antioxidant activity was due to the formation of stabilizing intramolecular hydrogen bonds in the resulting radical species. researchgate.net

Biological Activity Evaluation of 2 Methoxy 1,3 Benzothiazol 6 Amine Derivatives in Vitro Mechanistic Perspectives

Antitubercular Activity Research

Derivatives of 2-Methoxy-1,3-benzothiazol-6-amine have shown promise as antitubercular agents, with research focusing on their efficacy against Mycobacterium tuberculosis and the identification of their molecular targets.

In Vitro Efficacy Against Mycobacterium tuberculosis

Several studies have demonstrated the in vitro antitubercular activity of this compound derivatives against the H37Rv strain of Mycobacterium tuberculosis. researchgate.netresearchgate.net The Microplate Alamar Blue Assay (MABA) is a common method used to determine the minimum inhibitory concentration (MIC) of these compounds. researchgate.net

In one study, a series of novel benzothiazole (B30560) derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. researchgate.net Among the synthesized compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole showed significant activity when compared to the standard drug Isoniazid. researchgate.net Other research has also identified 2-aminobenzothiazole (B30445) derivatives with potent bactericidal activity against M. tuberculosis. nih.gov Some of these compounds have shown excellent potency, with MIC values below 10 μM against intracellular bacteria. nih.gov

Table 2: In Vitro Antitubercular Activity of Selected Benzothiazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | Significant activity (specific value not in search results) researchgate.net |

| Isoniazid (Standard) | Standard reference researchgate.net |

| Amino-benzothiazole derivative 1 | <10 μM (intracellular) nih.gov |

| Amino-benzothiazole derivative 23 | <10 μM (intracellular) nih.gov |

Target Identification and Inhibition Mechanisms (e.g., DprE1 Inhibition)

A crucial aspect of antitubercular drug discovery is the identification of the molecular target. For some benzothiazole derivatives, decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has been identified as a key target. nih.govnih.gov DprE1 is an essential enzyme involved in the synthesis of the mycobacterial cell wall. nih.gov

Molecular docking studies have been employed to understand the interaction between benzothiazole derivatives and the DprE1 enzyme. nih.gov These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds, with the amino acid residues in the active site of the enzyme. nih.gov The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial death. Some studies have also suggested that certain benzothiazole derivatives may have a dual inhibitory effect on both DprE1 and thymidylate kinase (TMPKmt), which could help in overcoming drug resistance. nih.gov

Antioxidant Activity Evaluation (In Vitro Radical Scavenging Assays)

The antioxidant potential of this compound derivatives has been investigated through various in vitro radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netresearchgate.net These assays measure the ability of the compounds to donate an electron or hydrogen atom to neutralize free radicals.

Studies have shown that the presence of a methoxy (B1213986) group on the benzothiazole ring can contribute to the antioxidant activity. researchgate.net The radical scavenging activity is often compared to standard antioxidants like ascorbic acid (Vitamin C) or Trolox. researchgate.netmdpi.com For example, some 2-aryl benzothiazole derivatives have demonstrated significant radical scavenging potential, with their activity being comparable to ascorbic acid at a concentration of 100 µg/ml. researchgate.net The position and nature of substituents on the benzothiazole scaffold have been found to influence the antioxidant efficacy. researchgate.netmdpi.com

Table 3: Antioxidant Activity of Selected Benzothiazole Derivatives

| Assay | Compound | Scavenging Efficacy (%) | IC50 (µM) |

| DPPH | 2-Aryl benzothiazole derivative | Comparable to Ascorbic Acid researchgate.net | Data not available |

| ABTS | 2-Aryl benzothiazole derivative | Better than DPPH assay researchgate.net | Data not available |

| DPPH | Compound with 3-alkoxy-4-hydroxy group (5) | 62 mdpi.com | Data not available |

| DPPH | Compound with 3-alkoxy-4-hydroxy group (7) | 61 mdpi.com | Data not available |

| ABTS | Various derivatives | >80 mdpi.com | Data not available |

Other Investigated Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond the aforementioned activities, derivatives of this compound have been explored for other potential therapeutic applications.

Antidiabetic Activity: Certain N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. researchgate.netnih.gov Some of these compounds, particularly those with a methoxy group at the C-6 position of the benzothiazole ring, have shown significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models. researchgate.netnih.gov The proposed mechanism of action for some of these derivatives is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. researchgate.netnih.gov

Anticonvulsant Activity: The benzothiazole nucleus is also a feature in compounds investigated for anticonvulsant properties. researchgate.net For instance, Riluzole, which contains a 6-(trifluoromethoxy)-2-benzothiazolamine structure, is known for its neuroprotective and anticonvulsant effects. researchgate.net Research has explored how different substitutions on the benzothiazole ring influence anticonvulsant activity, with studies suggesting that a trifluoromethoxy group at the 6-position can enhance biological activity. researchgate.net

Advanced Applications of 2 Methoxy 1,3 Benzothiazol 6 Amine Beyond Traditional Medicinal Chemistry

Development of Dyes and Pigments

2-Amino-6-methoxybenzothiazole (B104352) is a key intermediate in the synthesis of a variety of dyes and colorants. shubhamspecialty.comnih.gov The primary amino group on the benzothiazole (B30560) ring is readily diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. isca.meresearchgate.net This classic diazo-coupling reaction allows for the creation of molecules with extensive conjugated systems, which are responsible for their color.

The compound serves as a direct precursor for several commercially named dyes. Its utility as a diazo component is central to the manufacturing of specific cationic and disperse dyes used extensively in the textile industry. qinmuchem.comorientjchem.org These dyes are valued for their ability to effectively color synthetic fibers like polyester, often exhibiting good fastness properties. orientjchem.orgshubhamspecialty.com Beyond textiles, these colorants find use in cosmetics, printing inks, and even tattoo inks. shubhamspecialty.com

Table 1: Specific Dyes Synthesized from 2-Amino-6-methoxybenzothiazole

| Dye Name/Type | Application Note |

| Cationic Brilliant Blue RL | A specific cationic dye manufactured using the title compound. qinmuchem.com |

| Cationic Yellow 2RL | A yellow cationic dye derived from the compound. qinmuchem.com |

| Cationic Yellow GL | Another yellow cationic dye synthesized from the intermediate. qinmuchem.com |

Specialty Chemicals and Industrial Applications

The reactivity of 2-Amino-6-methoxybenzothiazole makes it a valuable building block for a range of specialty chemicals and industrial products. chemimpex.com Its applications span materials science, agrochemicals, and complex organic synthesis.

In materials science, the compound is incorporated into polymer formulations, where it can act as an additive or stabilizer to enhance thermal stability and mechanical properties. chemimpex.com It has also been identified as a component in the development of conductive polymer materials. alibaba.com In the agrochemical industry, it serves as a precursor for creating active ingredients in fungicides and herbicides, contributing to crop protection solutions. chemimpex.com

The compound's role as a synthetic intermediate is particularly notable. It is used to produce 2-cyano-6-methoxybenzothiazole, which is a key intermediate in the synthesis of firefly luciferin, the molecule responsible for the bioluminescence of fireflies. sigmaaldrich.com Furthermore, it can undergo reactions like the Sandmeyer reaction to yield derivatives such as 2-bromo-6-methoxybenzothiazole, or be used to build more complex heterocyclic systems like Schiff bases and 4-thiazolidinones. sigmaaldrich.com

Table 2: Industrial and Specialty Chemical Applications

| Application Area | Specific Use or Product | Reference |

| Organic Synthesis | Intermediate for Firefly Luciferin synthesis. | sigmaaldrich.com |

| Precursor for Schiff bases and 4-thiazolidinones. | sigmaaldrich.com | |

| Building block for 2-bromo-6-methoxybenzothiazole. | sigmaaldrich.com | |

| Materials Science | Additive and stabilizer in polymer formulations. | chemimpex.com |

| Component for conductive polymer materials. | alibaba.com | |

| Agrochemicals | Precursor for fungicides and herbicides. | chemimpex.com |

| Analytical Chemistry | Used as a chemical reagent for detection and quantification. | chemimpex.com |

Chemo-sensors and Fluorescent Probes (e.g., Colorimetric Anion Sensing, DNA Probes)

The inherent fluorescence of the benzothiazole scaffold makes its derivatives, including 2-Methoxy-1,3-benzothiazol-6-amine, excellent candidates for the development of sensors and probes for biological and chemical analytes. acs.orgnih.gov

Colorimetric and Fluorescent Anion Sensing: Derivatives of the compound have been engineered into sophisticated chemosensors capable of detecting specific anions. For instance, a benzothiazole-azo derivative was designed as a supramolecular probe that exhibits both visual (colorimetric) and electrochemical responses, showing selectivity for acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and iodide (I⁻) ions. arabjchem.org In a different application, methoxyquinolone-benzothiazole hybrids function as highly efficient "turn-off" fluorescent chemosensors for cyanide ions (CN⁻). mdpi.com The detection mechanism involves the nucleophilic addition of cyanide to the molecule, which disrupts the intramolecular charge transfer (ICT) process, leading to a quenching of the fluorescence signal. mdpi.com

DNA and Biological Probes: The planar structure of the benzothiazole ring system allows its derivatives to interact with biological macromolecules like DNA. Studies have shown that benzothiazole derivatives can act as DNA minor groove-binding agents and have been investigated as DNA topoisomerase IIα inhibitors. researchgate.net This binding ability is harnessed to create probes for biological imaging. For example, novel push-pull benzothiazole derivatives have been synthesized as fluorescent probes for the detection of protein aggregates such as β-amyloid and α-synuclein, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes show a significant increase in fluorescence intensity upon binding to these aggregates, making them valuable tools for preclinical research. nih.gov The development of benzothiazole-based probes with aggregation-induced emission (AIE) properties for detecting species like hydrogen peroxide in living cells further highlights the versatility of this chemical scaffold. nih.gov

Table 3: Applications in Chemo-sensing and Probes

| Sensor/Probe Type | Target Analyte(s) | Detection Mechanism | Reference |

| Colorimetric Sensor | Acetate (AcO⁻), Fluoride (F⁻) | Visual color change, change in absorption spectra. | arabjchem.org |

| Electrochemical Sensor | Iodide (I⁻) | Change in redox potential. | arabjchem.org |

| Fluorescent "Turn-Off" Probe | Cyanide (CN⁻) | Quenching of fluorescence via ICT inhibition. | mdpi.com |

| Fluorescent "Turn-On" Probe | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE). | nih.gov |

| Biological Probe | DNA | Minor groove binding, potential intercalation. | researchgate.netnih.gov |

| Biological Probe | β-amyloid, α-synuclein aggregates | Fluorescence enhancement upon binding. | nih.gov |

Patent Landscape and Intellectual Property in 2 Methoxy 1,3 Benzothiazol 6 Amine Research

Analysis of Patent Trends for Benzothiazole (B30560) Derivatives

The benzothiazole scaffold, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a significant pharmacophore in medicinal chemistry, leading to extensive patenting activity. Reviews of patents filed between 2010 and 2020 indicate a sustained interest in benzothiazole derivatives for a wide array of therapeutic applications. google.comgoogle.comgoogle.comgoogle.com

A notable trend is the frequent substitution at the 2-position of the benzothiazole core in patented inventions. google.com This position is often modified to modulate the biological activity of the resulting compounds. The patented applications for benzothiazole derivatives are diverse and cover a broad spectrum of diseases. A significant portion of this patent activity is concentrated in the field of oncology, with numerous patents claiming benzothiazole derivatives for their potential as anticancer agents. google.comgoogle.comgoogle.comgoogle.com

Beyond cancer, the patent literature reveals the exploration of benzothiazole derivatives for their utility in treating metabolic diseases, inflammation, neurodegenerative disorders, and infectious diseases, including viral and bacterial infections. google.comgoogle.com This wide range of applications underscores the versatility of the benzothiazole scaffold as a privileged structure in drug discovery and development. The continuous filing of patents for new derivatives and new uses highlights the ongoing innovation and commercial interest in this class of compounds.

Overview of Patented Applications Involving 2-Methoxy-1,3-benzothiazol-6-amine

While the broader patent landscape for benzothiazoles is vast, specific intellectual property claims for this compound (CAS Number: 1747-60-0) and its close derivatives are more focused. The compound has appeared in several patents, primarily as an intermediate in the synthesis of more complex molecules or as part of a composition for specific applications.

One area of application is in the development of inhibitors for Colony-Stimulating Factor-1 Receptor (CSF-1R) signaling. google.com A patent application discloses 6-o-substituted benzoxazole (B165842) and benzothiazole compounds, including derivatives of 6-methoxy-1,3-benzothiazol-2-amine, for their potential to inhibit CSF-1R signaling, a pathway implicated in various inflammatory diseases and cancers. google.com

Another distinct application is in the field of animal agriculture. A European patent application claims a ruminant feed additive composition with methane-inhibiting properties that includes 6-methoxy-1,3-benzothiazol-2-amine, identified by its CAS number, as a potential component. epo.org This suggests its utility in reducing greenhouse gas emissions from livestock.

Furthermore, the compound has been cited in a patent for the synthesis of 1-cyano-pyrrolidine derivatives that act as deubiquitinase (DUB) inhibitors. google.com In this context, 6-methoxy-1,3-benzothiazol-2-amine serves as a reactant in the preparation of these potential therapeutic agents.

The following table summarizes some of the key patented applications and the role of this compound within them.

| Patent/Application Number | Title | Mention of this compound | Patented Application/Use |

| WO2007121484A2 | 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling | Mentioned as 6-methoxy-1,3-benzothiazol-2-amine | As a scaffold for compounds intended to inhibit CSF-1R signaling for treating related diseases. google.com |

| EP4512251A1 | Ruminant feed additive compositions having methane (B114726) inhibition properties | Mentioned as 6-methoxy-1,3-benzothiazol-2-amine (CAS 1747-60-0) | As a component in a feed additive to reduce methane production in ruminants. epo.org |

| CA2958262A1 | 1-cyano-pyrrolidine derivatives as deubiquitinase inhibitors (dub) and use thereof | Mentioned as 6-methoxy-benzo[d]thiazol-2-yl)pyrrolidine-1-carboxamide | As an intermediate in the synthesis of deubiquitinase inhibitors. google.com |

This overview indicates that while this compound may not be the final active principle in many patents, its role as a key building block and a compound with potential bioactivity in its own right secures its place within the intellectual property landscape of benzothiazole chemistry.

Future Research Directions and Unexplored Avenues for 2 Methoxy 1,3 Benzothiazol 6 Amine

Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally friendly methods for synthesizing 2-Methoxy-1,3-benzothiazol-6-amine is a primary area for future research. Traditional methods for creating benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or acyl chlorides. nih.govresearchgate.netijper.org While effective, these methods can have limitations, such as the need for harsh reaction conditions or the use of hazardous materials. ijper.orgbohrium.com

Future synthetic strategies should prioritize "green chemistry" principles. This includes the exploration of:

Catalyst- and Additive-Free Reactions: Developing methods that proceed without the need for metal catalysts or other additives would significantly improve the environmental footprint of the synthesis. acs.org

Green Solvents: Utilizing water or other environmentally benign solvents in place of traditional organic solvents is a key aspect of sustainable synthesis. orgchemres.orgrsc.org

Alternative Energy Sources: Investigating the use of microwave irradiation or visible light to drive the reaction can lead to shorter reaction times and reduced energy consumption. ijbpas.commdpi.com

Readily Available Starting Materials: Employing simple and commercially available starting materials, such as aromatic amines and elemental sulfur, can make the synthesis more cost-effective and accessible. acs.org

Recent advancements in the synthesis of benzothiazole derivatives have already demonstrated the feasibility of these approaches. For example, methods using H2O2/HCl as a catalyst in ethanol (B145695) at room temperature have shown excellent yields. mdpi.commdpi.com Another promising direction is the three-component one-pot reaction from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. acs.org

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design

Computational chemistry offers powerful tools to investigate the properties and potential of this compound at a molecular level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable for these studies. scirp.orgresearchgate.networldscientific.com

Future computational research should focus on:

Molecular Structure and Reactivity: DFT calculations can provide detailed insights into the molecule's optimized geometry, electronic structure, and reactivity. scirp.orgscirp.org This includes analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand charge transfer within the molecule. mdpi.com

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the molecular structure. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis: MEP maps can identify the electrophilic and nucleophilic sites on the molecule, predicting its interaction with other molecules and potential reaction pathways. scirp.orgscirp.org

Molecular Docking Studies: These simulations can predict the binding affinity and interaction of this compound with specific biological targets, such as proteins and enzymes. nih.govbiointerfaceresearch.comijprajournal.com This is crucial for identifying potential pharmacological applications. Recent docking studies on similar benzothiazole derivatives have successfully identified potential inhibitors for targets like DNA gyrase and the p56lck protein. nih.govbiointerfaceresearch.com

By combining computational predictions with experimental validation, researchers can accelerate the design of new derivatives with enhanced properties and specific biological activities.

Exploration of New Biological Targets and Pathways for Pharmacological Intervention

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. iosrjournals.orgnih.gov Derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. pharmacyjournal.innih.govresearchgate.net

Future research on this compound should aim to:

Identify Novel Biological Targets: High-throughput screening and molecular docking studies can be employed to identify new proteins, enzymes, or cellular pathways that this compound can modulate. nih.govnih.gov The presence of the methoxy (B1213986) and amine groups can significantly influence its binding affinity and selectivity for different targets compared to other benzothiazole derivatives. pharmacyjournal.in

Investigate Mechanisms of Action: Once a biological target is identified, detailed studies are needed to elucidate the precise mechanism by which this compound exerts its effect. This could involve enzyme inhibition, disruption of protein-protein interactions, or modulation of signaling pathways. nih.gov

Explore Therapeutic Potential in Various Diseases: Based on its biological activity, the compound could be investigated for its potential in treating a range of diseases. The diverse activities of other benzothiazoles suggest potential applications in oncology, infectious diseases, and inflammatory disorders. ijbpas.comnih.govresearchgate.net For instance, some benzothiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com

A recent study on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide, a closely related compound, showed promising antimicrobial activity, highlighting the potential of this scaffold. nih.gov

Integration with Nanotechnology and Materials Science for Emerging Applications

The unique properties of benzothiazole derivatives extend beyond pharmacology into the realms of materials science and nanotechnology. nih.gov The planar structure and electron-rich nature of the benzothiazole ring system make it suitable for incorporation into advanced materials. wikipedia.org

Future research in this area could explore:

Development of Novel Sensors: The fluorescence properties of some benzothiazole derivatives could be harnessed to create chemosensors for detecting specific ions or molecules.

Organic Electronics: The electronic properties of these compounds make them potential candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. researchgate.networldscientific.com

Nanoparticle Functionalization: this compound could be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties.

Advanced Polymers and Dyes: The benzothiazole core is a known chromophore, and derivatives can be used in the development of new dyes and pigments. ijper.org

The integration of this compound into nanomaterials and advanced polymers opens up a vast and largely unexplored area of research with the potential for significant technological advancements.

Q & A

Q. What are the optimized synthetic routes for 2-Methoxy-1,3-benzothiazol-6-amine, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of p-anisidine with potassium thiocyanate (KSCN) and bromine in glacial acetic acid. Reaction time and stoichiometry are critical: stirring for 21 hours at room temperature after bromine addition yields 83% after recrystallization in ethanol. Prolonged reaction times may lead byproducts, while shorter durations reduce conversion . Purification via NH4OH extraction and ethyl acetate washing ensures high purity.

Q. How is the molecular planarity and hydrogen-bonding network of this compound characterized?

X-ray crystallography (130 K, SHELX refinement) confirms near-planar geometry with a C4–C5–O1–C8 torsion angle of 0.72° . Intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers (R₂²(8) graph set), extended into 1D chains via N–H⋯O interactions along the b-axis . These interactions stabilize the crystal lattice, influencing solubility and solid-state reactivity.

Q. What spectroscopic methods validate the structure of this compound?

Key characterization includes:

- ¹H/¹³C NMR : Aromatic protons at δ 7.47 (d, J=8.7 Hz), methoxy signal at δ 3.81 (s); carbonyl (S–C=N) at 166.2 ppm .

- IR : NH stretch at 3389 cm⁻¹, C–S at 2733 cm⁻¹, and C=N at 1644 cm⁻¹ .

- Mass Spec : [M⁺] at m/z 180 (51% abundance) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in crystallographic data for this compound?

SHELXL refinement (R factor = 0.033) identifies anisotropic displacement parameters and validates hydrogen positions via difference Fourier maps. Discrepancies in thermal motion or bond lengths require iterative refinement and cross-validation with density functional theory (DFT) to reconcile experimental and theoretical geometries .

Q. What strategies enhance the antimicrobial activity of this compound derivatives?

Substituent modifications at the 6-position (e.g., fluoro, ethoxy, or nitro groups) improve bioactivity. For example, 6-ethoxy derivatives exhibit local anesthetic properties, while 6-nitro analogs show antimicrobial efficacy. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups enhance membrane penetration .

Q. How do intermolecular interactions influence the compound’s solid-state properties and formulation stability?

Hydrogen-bonded dimers (N–H⋯N) and chains (N–H⋯O) increase melting point (145–147°C) and reduce hygroscopicity. Disrupting these interactions via co-crystallization with carboxylic acids alters dissolution rates, relevant for drug delivery systems .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization risks arise during bromine-mediated cyclization. Chiral HPLC or asymmetric catalysis (e.g., using (1R,2R)-cyclopropane derivatives) ensures enantiopurity. Pilot-scale reactions require controlled bromine addition to minimize exothermic side reactions .

Data Contradiction and Methodological Considerations

Q. How to address conflicting reports on the bioactivity of benzothiazole derivatives?

Discrepancies arise from assay conditions (e.g., bacterial strain variability) or impurity profiles. Reproducible testing requires:

Q. Why do crystallographic studies report differing hydrogen-bonding motifs for similar benzothiazoles?

Polymorphism and solvent inclusion (e.g., EtOAc vs. ethanol) alter packing motifs. High-resolution synchrotron data and temperature-dependent studies (e.g., 100–300 K) reveal phase-specific interactions .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P-1 | |

| R factor | 0.033 | |

| Torsion angle (C–O–C) | 0.72° | |

| Hydrogen bond (N–H⋯N) | 2.12 Å, 169° |

Q. Table 2: Synthetic Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| 21 h, RT | 83 | >98% |

| 16 h, RT | 72 | 92% |

| 24 h, 40°C | 85* | 95% |

| *Increased byproduct formation observed. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.